molecular formula C10H11NO2 B1590163 Allyl 4-aminobenzoate CAS No. 62507-78-2

Allyl 4-aminobenzoate

Cat. No.: B1590163
CAS No.: 62507-78-2
M. Wt: 177.2 g/mol
InChI Key: RCLUGZNGGNESST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Allyl 4-aminobenzoate is an organic compound that belongs to the class of aminobenzoates It is characterized by the presence of an allyl group attached to the 4-position of the aminobenzoate structure

Preparation Methods

Synthetic Routes and Reaction Conditions

Allyl 4-aminobenzoate can be synthesized through several methods. One common approach involves the esterification of 4-aminobenzoic acid with allyl alcohol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction typically requires heating under reflux conditions to achieve a high yield of the desired product.

Another method involves the use of allyl chloride and 4-aminobenzoic acid in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction proceeds via nucleophilic substitution, where the amino group of 4-aminobenzoic acid attacks the allyl chloride, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help scale up the synthesis while maintaining product purity and consistency.

Chemical Reactions Analysis

Types of Reactions

Allyl 4-aminobenzoate undergoes various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of bases such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group can yield allyl aldehyde or allyl carboxylic acid, while reduction of a nitro group results in the formation of an amino group.

Scientific Research Applications

Allyl 4-aminobenzoate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a substrate in biochemical assays.

    Industry: It is used in the production of polymers and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of allyl 4-aminobenzoate involves its interaction with specific molecular targets. For instance, as a local anesthetic, it may inhibit sodium channels in nerve cells, preventing the transmission of pain signals. The compound’s antimicrobial activity could be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes.

Comparison with Similar Compounds

Similar Compounds

    Procaine: Another local anesthetic with a similar aminobenzoate structure.

    Tetracaine: A more potent local anesthetic with a longer duration of action.

    Butamben: Used as a topical anesthetic with a similar mechanism of action.

Uniqueness

Allyl 4-aminobenzoate is unique due to the presence of the allyl group, which imparts distinct chemical properties and reactivity compared to other aminobenzoates. This structural feature allows for unique applications and modifications that are not possible with other similar compounds.

Properties

IUPAC Name

prop-2-enyl 4-aminobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-2-7-13-10(12)8-3-5-9(11)6-4-8/h2-6H,1,7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCLUGZNGGNESST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30517419
Record name Prop-2-en-1-yl 4-aminobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30517419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62507-78-2
Record name Prop-2-en-1-yl 4-aminobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30517419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

50 ml of allyl alcohol are introduced into a round-bottomed flask, 750 mg (22 mmol) of sodium are added in small portions and the mixture is stirred until the metal has reacted completely. 30.2 g (0.2 mol) of ethyl 4-aminobenzoate, dissolved in 200 ml of allyl alcohol, are then introduced and the mixture is heated to reflux and distilled until 180 ml of distillate have been obtained. The reaction medium is evaporated, the residue is taken up with water and ethyl ether and the organic phase is separated after settling has taken place, dried over magnesium sulphate and evaporated. The residue obtained is ground in 200 ml of hexane and filtered off. 29 g (82%) of allyl ester, melting point 48°-50° C., are collected.
Quantity
750 mg
Type
reactant
Reaction Step One
Quantity
30.2 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Allyl 4-aminobenzoate
Reactant of Route 2
Reactant of Route 2
Allyl 4-aminobenzoate
Reactant of Route 3
Reactant of Route 3
Allyl 4-aminobenzoate
Reactant of Route 4
Reactant of Route 4
Allyl 4-aminobenzoate
Reactant of Route 5
Reactant of Route 5
Allyl 4-aminobenzoate
Reactant of Route 6
Reactant of Route 6
Allyl 4-aminobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.